This compound falls under the category of piperidine derivatives, which are cyclic amines known for their versatility in organic synthesis. The chemical structure of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride can be represented by the molecular formula and has a molecular weight of approximately 206.12 g/mol. The compound is typically obtained through various synthetic routes involving piperidine derivatives and aminomethylation reactions.
The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride generally involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes:
For example, a typical synthesis might involve:
The detailed parameters such as temperature, reaction time, and concentrations are critical for achieving high yields and purity levels.
The molecular structure of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride consists of a six-membered piperidine ring with an aminomethyl substituent at the fourth position and a carboximidamide functional group at the first position.
The InChI Key for this compound is KLKBCNDBOVRQIJ-UHFFFAOYSA-O, allowing for easy identification in chemical databases.
4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride can participate in various chemical reactions, including:
These reactions are significant in developing new pharmaceuticals and other biologically active compounds.
The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is primarily linked to its role as a building block in synthesizing various biologically active molecules. Its structure allows it to interact with biological targets, potentially acting as:
Research into its specific mechanisms is ongoing, focusing on its interactions at the molecular level.
These properties make it suitable for laboratory use and industrial applications.
4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride has several significant applications:
The systematic IUPAC name for this compound is 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, reflecting its core structural features: a piperidine ring with an aminomethyl substituent at the 4-position and a carboximidamide group on the nitrogen (N1) of the piperidine, presented as a dihydrochloride salt [1] [2]. The structural representation includes:
Table 1: Key Structural Identifiers
| Representation System | Notation |
|---|---|
| SMILES | N=C(N1CCC(CN)CC1)N.[H]Cl.[H]Cl |
| Canonical SMILES | Cl.Cl.NCC1CCN(CC1)C(N)=N |
| InChI | InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H |
| InChI Key | SCYHILJFOFBJDF-UHFFFAOYSA-N |
This compound is recognized by multiple aliases and unique database identifiers essential for chemical tracking and literature searches:
The compound’s molecular formula is C₇H₁₈Cl₂N₄, indicating:
Structural Characteristics and Properties
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2